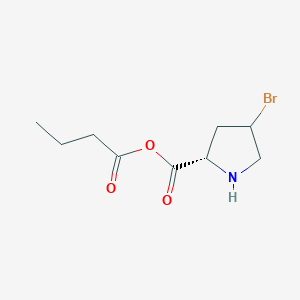
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The bromine substitution at the 4-position and the presence of a butyric anhydride moiety make this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride typically involves the following steps:
Formation of Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Anhydride Formation: The final step involves the formation of the butyric anhydride moiety. This can be achieved by reacting the carboxylic acid with butyric anhydride in the presence of a dehydrating agent like acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
科学的研究の応用
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atom and the butyric anhydride moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Bromopyrrolidine-2-carboxylic acid: Similar structure but lacks the butyric anhydride moiety.
Pyrrolidine-2-carboxylic acid: Lacks both the bromine atom and the butyric anhydride moiety.
Butyric anhydride: Lacks the pyrrolidine ring and the bromine atom.
Uniqueness
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is unique due to the combination of the bromine atom at the 4-position and the butyric anhydride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H14BrNO3 |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
butanoyl (2S)-4-bromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14BrNO3/c1-2-3-8(12)14-9(13)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3/t6?,7-/m0/s1 |
InChIキー |
BSFRUXOTZQWLLI-MLWJPKLSSA-N |
異性体SMILES |
CCCC(=O)OC(=O)[C@@H]1CC(CN1)Br |
正規SMILES |
CCCC(=O)OC(=O)C1CC(CN1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
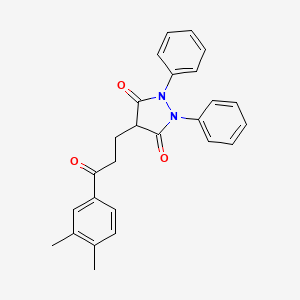
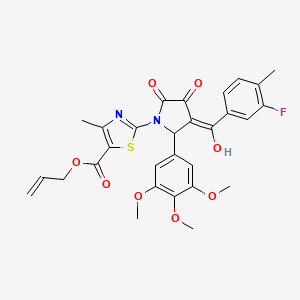


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
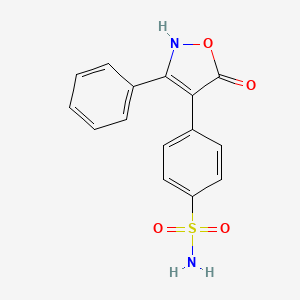
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)

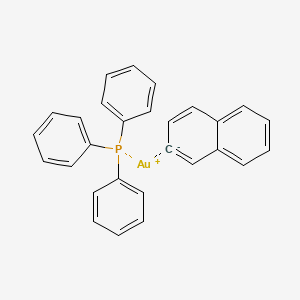
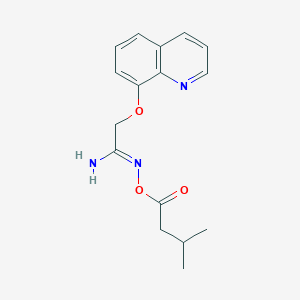
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)

